molecular formula C14H18N2O4 B7340153 (1R,2S)-2-[3-(2-oxopyridin-1-yl)propanoylamino]cyclopentane-1-carboxylic acid

(1R,2S)-2-[3-(2-oxopyridin-1-yl)propanoylamino]cyclopentane-1-carboxylic acid

Katalognummer: B7340153
Molekulargewicht: 278.30 g/mol
InChI-Schlüssel: OZHNCFDJVATLCN-MNOVXSKESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2S)-2-[3-(2-oxopyridin-1-yl)propanoylamino]cyclopentane-1-carboxylic acid, also known as OPC-31260, is a novel amino acid derivative that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in the regulation of glucose metabolism.

Wirkmechanismus

(1R,2S)-2-[3-(2-oxopyridin-1-yl)propanoylamino]cyclopentane-1-carboxylic acid is a potent and selective inhibitor of DPP-IV, which plays a crucial role in the regulation of glucose metabolism. DPP-IV is an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and inhibit glucagon secretion. By inhibiting DPP-IV, this compound increases the levels of GLP-1 and GIP, leading to improved glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, it has been shown to reduce blood glucose levels and improve lipid metabolism in obese and diabetic rats. This compound has also been shown to reduce liver triglyceride content and improve hepatic insulin sensitivity in a mouse model of non-alcoholic fatty liver disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using (1R,2S)-2-[3-(2-oxopyridin-1-yl)propanoylamino]cyclopentane-1-carboxylic acid in lab experiments is its potency and selectivity for DPP-IV inhibition. This allows for precise manipulation of the incretin system and investigation of its effects on glucose metabolism. However, one limitation is the potential for off-target effects, as this compound may inhibit other enzymes besides DPP-IV at high concentrations.

Zukünftige Richtungen

For research on (1R,2S)-2-[3-(2-oxopyridin-1-yl)propanoylamino]cyclopentane-1-carboxylic acid include investigating its potential as a therapeutic agent for the treatment of type 2 diabetes mellitus, obesity, and non-alcoholic fatty liver disease. In addition, further studies are needed to elucidate the mechanisms underlying its effects on glucose and lipid metabolism. Finally, the development of more selective DPP-IV inhibitors with improved pharmacokinetic properties may lead to the discovery of new therapeutic agents for the treatment of metabolic disorders.

Synthesemethoden

The synthesis of (1R,2S)-2-[3-(2-oxopyridin-1-yl)propanoylamino]cyclopentane-1-carboxylic acid involves the reaction of (1R,2S)-2-amino-1-cyclopentanecarboxylic acid with 2-oxopyridine-1-carboxylic acid N-hydroxysuccinimide ester in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain the pure this compound.

Wissenschaftliche Forschungsanwendungen

(1R,2S)-2-[3-(2-oxopyridin-1-yl)propanoylamino]cyclopentane-1-carboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, this compound has been investigated for its potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease.

Eigenschaften

IUPAC Name

(1R,2S)-2-[3-(2-oxopyridin-1-yl)propanoylamino]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c17-12(7-9-16-8-2-1-6-13(16)18)15-11-5-3-4-10(11)14(19)20/h1-2,6,8,10-11H,3-5,7,9H2,(H,15,17)(H,19,20)/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHNCFDJVATLCN-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)NC(=O)CCN2C=CC=CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)NC(=O)CCN2C=CC=CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.